

# Application Notes and Protocols for TIPP Intervention Studies

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## Compound of Interest

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These application notes provide a comprehensive overview of the data collection methods employed in Targeted Intervention for Prevention of Psychosis (**TIPP**) and similar early intervention in psychosis (EIP) programs. The following protocols and methodologies are designed to guide researchers in designing and implementing robust data collection strategies for studies evaluating the efficacy and mechanisms of early interventions for individuals at high risk of or experiencing their first episode of psychosis.

## Introduction to TIPP Intervention

The Treatment and Early Intervention in Psychosis Program (**TIPP**) is a specialized, comprehensive, and multi-faceted program aimed at improving outcomes for individuals experiencing their first episode of psychosis.[1][2][3] The core philosophy of **TIPP** and other EIP models is to provide intensive, phase-specific care to minimize the long-term impact of psychotic disorders.[3] Interventions are typically delivered over a period of two to three years and are tailored to the individual needs of the patient and their family.

Key Components of **TIPP** Intervention:

- **Assertive Case Management:** A dedicated case manager coordinates all aspects of care, ensuring engagement and continuity.[1][2]

- Individual and Family Psychoeducation: Providing information about psychosis, its treatment, and strategies for managing the illness.<sup>[1][3]</sup>
- Psychotherapy: Cognitive Behavioral Therapy for psychosis (CBTp) and other therapeutic modalities are often employed to address symptoms and improve coping skills.
- Pharmacotherapy: Judicious use of antipsychotic medication, with a focus on shared decision-making and minimizing side effects.
- Vocational and Educational Support: Assisting individuals in returning to or remaining in school or work.
- Mobile Crisis Intervention: Providing immediate support during acute psychiatric crises.<sup>[1][2]</sup>

## Quantitative Data Collection

A cornerstone of **TIPP** intervention studies is the systematic collection of quantitative data to assess baseline characteristics and track changes in clinical and functional outcomes over time. Data is typically collected at multiple time points, including baseline, and at regular intervals throughout the intervention and follow-up periods (e.g., 6, 12, 18, 24, and 36 months).

Table 1: Schedule of Assessments in a Typical **TIPP** Intervention Study

Assessm ent Domain	Instrume nt	Baseline	6 Months	12 Months	24 Months	36 Months
Psychopat hology						
Positive Symptoms	Positive and Negative Syndrome Scale (PANSS) - Positive Subscale	✓	✓	✓	✓	✓
Negative Symptoms	Positive and Negative Syndrome Scale (PANSS) - Negative Subscale	✓	✓	✓	✓	✓
General Psychopat hology	Positive and Negative Syndrome Scale (PANSS) - General Psychopat hology Subscale	✓	✓	✓	✓	✓
Depressive Symptoms	Calgary Depression Scale for	✓	✓	✓	✓	✓

Schizophrenia (CDSS)						
Functional Outcomes						
Global Functioning	Global Assessment of Functioning (GAF) Scale	✓	✓	✓	✓	✓
	Social and Occupational Functioning Assessment Scale (SOFAS)	✓	✓	✓	✓	✓
Quality of Life	Heinrichs-Carpenter Quality of Life Scale (QLS)	✓	✓	✓	✓	✓
Neurocognition						
Cognitive Battery	Measurement and Treatment Research to Improve Cognition in Schizophrenia	✓	✓	✓		

(MATRICS)				
Consensus				
Cognitive				
Battery				
(MCCB)				
Neurobiological Measures				
Structural/ Functional MRI	Magnetic Resonance Imaging (MRI/fMRI)	✓	✓	
Blood Biomarkers	Blood Draw (for genetics, inflammatory markers, etc.)	✓	✓	✓

Table 2: Example of Baseline and 12-Month Follow-up Data from a Hypothetical **TIPP** Cohort (N=100)

Outcome Measure	Baseline (Mean ± SD)	12-Month Follow-up (Mean ± SD)	p-value
PANSS Total Score	85.2 ± 12.5	62.7 ± 15.1	<0.001
Positive Subscale	22.1 ± 5.3	13.4 ± 4.8	<0.001
Negative Subscale	25.8 ± 6.1	18.9 ± 5.5	<0.001
General Psychopathology Subscale	37.3 ± 7.2	30.4 ± 6.9	<0.001
GAF Score	42.3 ± 8.9	65.1 ± 10.2	<0.001
QLS Total Score	55.6 ± 10.4	78.3 ± 12.3	<0.001

## Experimental Protocols

### Participant Recruitment and Screening Protocol

This protocol outlines the steps for identifying and enrolling eligible participants in a **TIPP** intervention study.

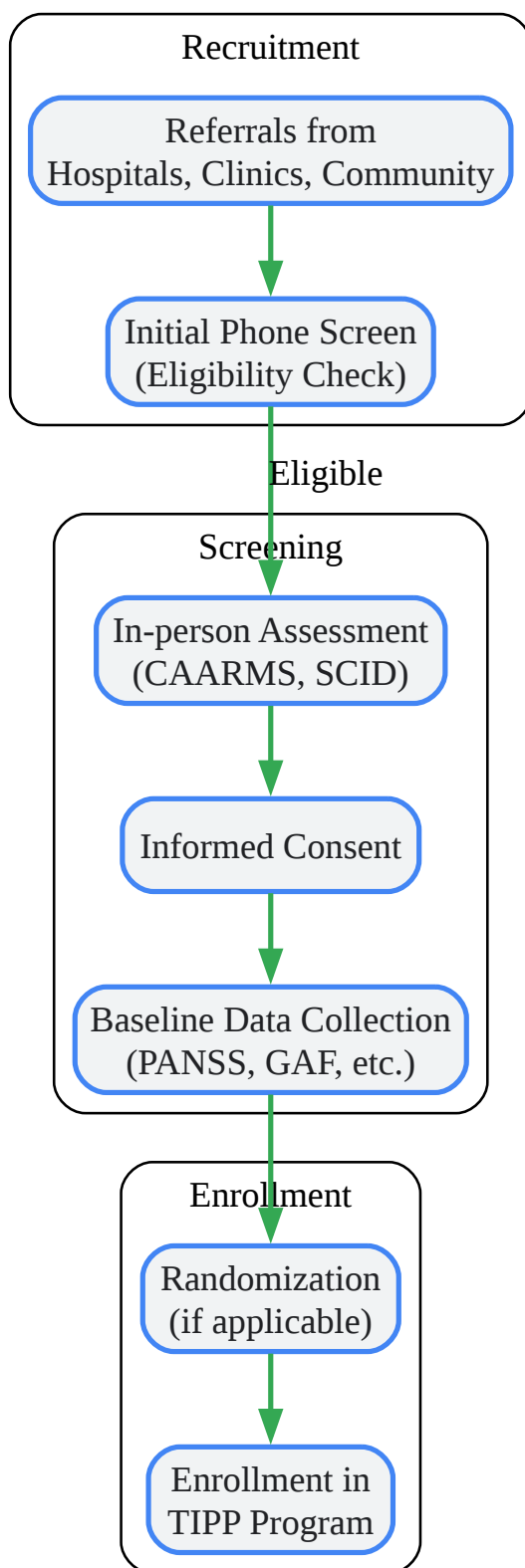
#### Inclusion Criteria:

- Age between 18 and 35 years.
- Experiencing a first episode of psychosis, as defined by standardized criteria (e.g., meeting the "psychosis threshold" on the Comprehensive Assessment of At-Risk Mental States - CAARMS).[4]
- Living within the defined catchment area of the **TIPP** service.
- Willing and able to provide informed consent.

#### Exclusion Criteria:

- Psychotic symptoms are determined to be due to a general medical condition or substance-induced.
- Previous treatment with antipsychotic medication for more than a specified duration (e.g., 6 weeks).
- Diagnosis of an intellectual disability.

#### Recruitment and Screening Workflow:



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Figure 1. Participant Recruitment and Screening Workflow.

## Clinical Assessment Protocol: Positive and Negative Syndrome Scale (PANSS)

The PANSS is a widely used, semi-structured interview to assess the severity of positive, negative, and general psychopathology in individuals with psychotic disorders.[5][6][7]

### Administration:

- The interview should be conducted by a trained and reliable rater.
- The interview takes approximately 30-40 minutes to complete.
- Information should be gathered from the patient, and with consent, from a reliable informant (e.g., family member).
- Each of the 30 items is rated on a 7-point scale from 1 (absent) to 7 (extreme).[8]

### Scoring:

- Positive Scale (7 items): Measures the presence and severity of symptoms such as delusions, hallucinations, and conceptual disorganization.[5]
- Negative Scale (7 items): Assesses deficits in normal functioning, including blunted affect, emotional withdrawal, and poor rapport.[5]
- General Psychopathology Scale (16 items): Covers a range of other symptoms like anxiety, depression, and impaired judgment.[5]
- Composite Index: Calculated by subtracting the Negative Scale score from the Positive Scale score to provide an index of the relative prominence of positive versus negative symptoms.[8]

## Neurobiological Data Collection Protocol: Structural and Functional MRI

Neuroimaging is a key component of many **TIPP** studies to investigate the neurobiological underpinnings of psychosis and the effects of early intervention.



#### Participant Preparation:

- Screen for MRI contraindications (e.g., metal implants, claustrophobia).
- Provide a detailed explanation of the procedure to the participant.
- Obtain specific informed consent for the neuroimaging component of the study.

#### Data Acquisition:

- Structural MRI (sMRI): High-resolution T1-weighted images are acquired to assess brain morphometry, including gray matter volume and cortical thickness.
- Resting-State Functional MRI (rs-fMRI): Participants are instructed to rest with their eyes open, fixating on a cross, while BOLD (blood-oxygen-level-dependent) signal is acquired to examine intrinsic brain connectivity.
- Task-Based Functional MRI (tf-MRI): Participants perform specific cognitive tasks (e.g., working memory, reward processing) in the scanner to probe task-related brain activation.

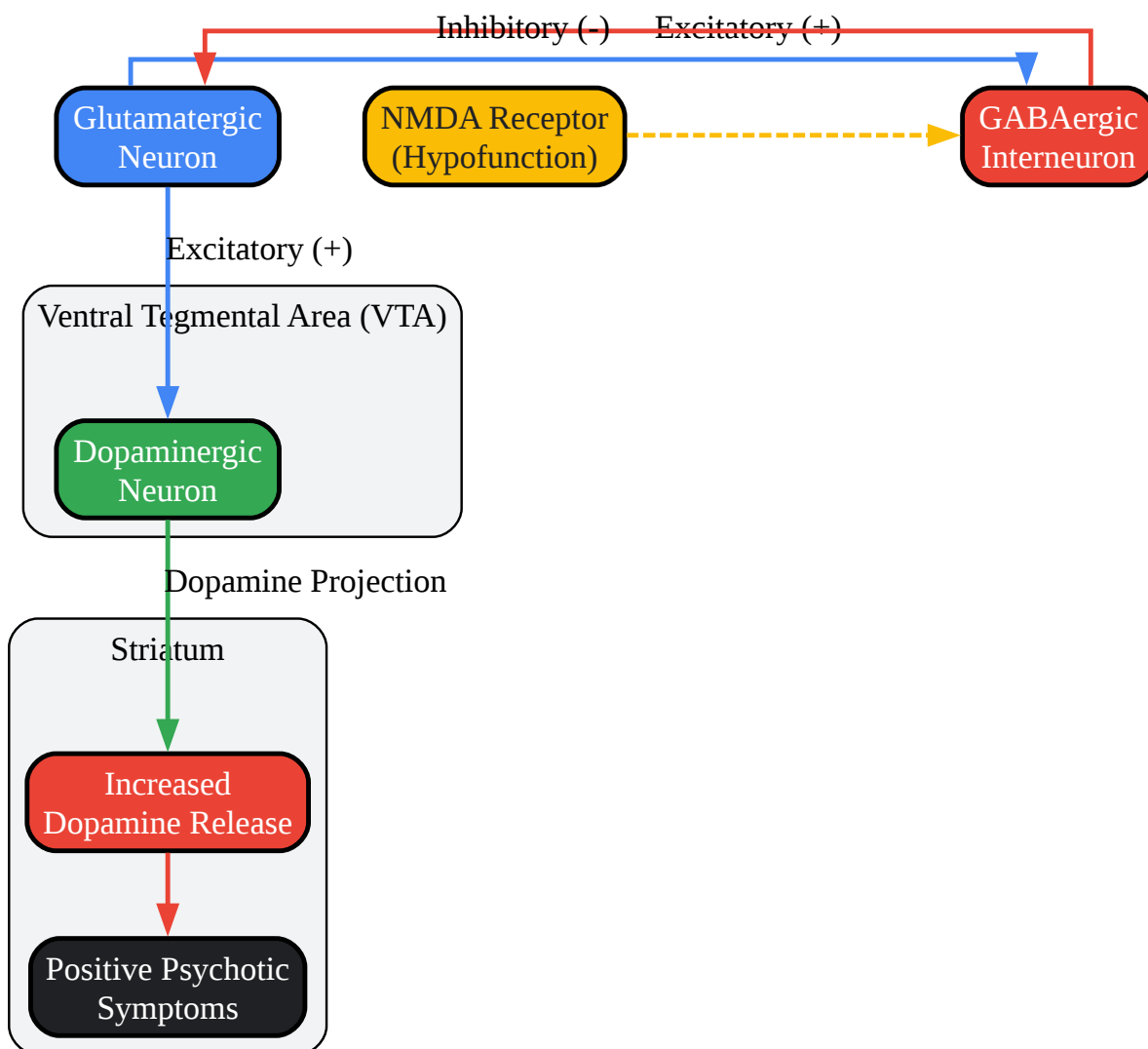
#### Data Analysis:

- sMRI: Voxel-based morphometry (VBM) or surface-based morphometry (SBM) are used to analyze structural brain changes.
- rs-fMRI: Seed-based correlation analysis or independent component analysis (ICA) are employed to investigate functional connectivity networks.
- tf-MRI: General linear model (GLM) analysis is used to identify brain regions activated during specific tasks.

## Signaling Pathways in Early Psychosis

Understanding the neurobiological mechanisms of psychosis is crucial for developing targeted interventions. The "dopamine hypothesis" has been a central theory, suggesting that an overactive dopamine system in the mesolimbic pathway contributes to positive psychotic symptoms.<sup>[9][10][11]</sup> More recent research has highlighted the critical role of the glutamate system and its interaction with the dopamine system.<sup>[9][10][11]</sup> The "glutamate hypofunction

hypothesis" posits that reduced function of the NMDA receptor, a type of glutamate receptor, leads to downstream dysregulation of the dopamine system.[9]



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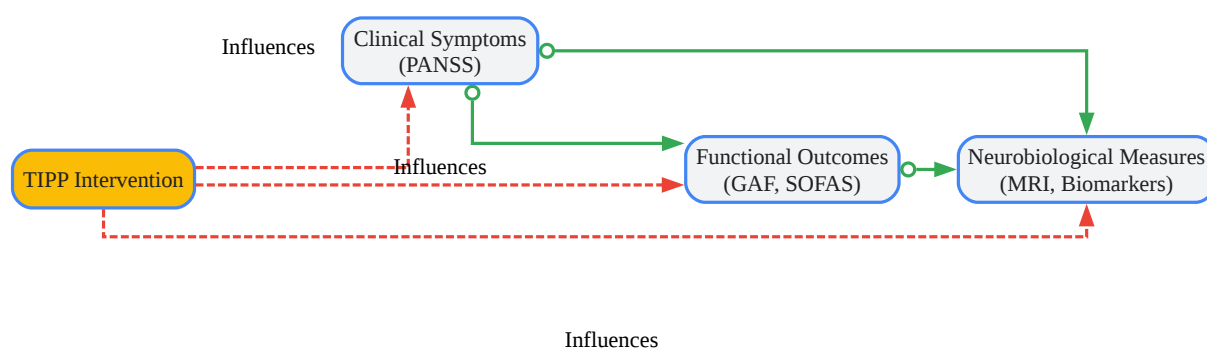
Figure 2. Dopamine-Glutamate Interaction in Psychosis.

This diagram illustrates the hypothesized interaction between the glutamate and dopamine systems in the development of psychosis. Reduced NMDA receptor function on GABAergic interneurons in the prefrontal cortex leads to disinhibition of glutamatergic neurons, which in

turn results in overstimulation of dopaminergic neurons in the ventral tegmental area (VTA) and subsequent excess dopamine release in the striatum, contributing to positive psychotic symptoms.[9]

## Logical Relationships in TIPP Data Collection

The data collected in **TIPP** studies are multi-modal and interconnected. Clinical assessments, functional outcomes, and neurobiological measures are not independent but rather provide a holistic view of the individual's illness trajectory and response to treatment.



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Figure 3. Interrelationship of Data Domains in **TIPP** Studies.

This diagram illustrates the logical relationships between the different data domains collected in **TIPP** intervention studies. Clinical symptoms, functional outcomes, and neurobiological measures are all interrelated and are hypothesized to be influenced by the **TIPP** intervention. The bidirectional arrows indicate that these domains can influence each other (e.g., more severe symptoms can lead to poorer functioning, and vice versa).

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